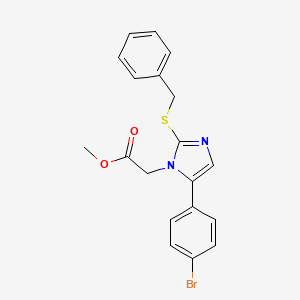

5-(4-chlorophenoxymethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du WAY-301122 implique la réaction de la 4-chlorophénylhydrazine avec le disulfure de carbone et l’hydroxyde de potassium pour former le 4-chlorophényl-1,2,4-triazole-3-thiol. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 4-chlorobenzyl en présence d’une base pour produire le WAY-301122. Les méthodes de production industrielles impliquent généralement des voies de synthèse similaires mais à plus grande échelle avec des conditions de réaction optimisées afin de garantir un rendement élevé et une pureté optimale.

Analyse Des Réactions Chimiques

WAY-301122 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent le convertir en thiol correspondant.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes chlorophényle. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines.

Applications de la recherche scientifique

WAY-301122 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Il est étudié pour ses effets cytotoxiques sur les cellules cancéreuses, en particulier sa capacité à inhiber la topoisomérase II de l’ADN.

Médecine : Des recherches sont en cours pour explorer son potentiel comme agent anticancéreux.

Industrie : Il est utilisé dans le développement de fongicides et d’autres composés bioactifs

Applications De Recherche Scientifique

WAY-301122 has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is studied for its cytotoxic effects on cancer cells, particularly its ability to inhibit DNA topoisomerase II.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent.

Industry: It is used in the development of fungicides and other bioactive compounds

Mécanisme D'action

WAY-301122 exerce ses effets principalement par l’inhibition de la topoisomérase II de l’ADN, une enzyme essentielle à la réplication de l’ADN et à la division cellulaire. En inhibant cette enzyme, WAY-301122 induit des dommages à l’ADN et l’apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent l’enzyme topoisomérase II de l’ADN et les voies de signalisation apoptotique .

Comparaison Avec Des Composés Similaires

WAY-301122 est unique en raison de sa double structure chlorophényle et triazole-thiol, qui contribue à sa forte bioactivité. Les composés similaires comprennent :

Etoposide : Un autre inhibiteur de la topoisomérase II de l’ADN utilisé dans le traitement du cancer.

Mitoxantrone : Une anthracenedione synthétique avec des mécanismes d’action similaires.

Doxorubicine : Un antibiotique anthracycline qui cible également la topoisomérase II de l’ADN

WAY-301122 se distingue par ses caractéristiques structurelles spécifiques et la combinaison de ses propriétés cytotoxiques, anticancéreuses et fongicides.

Propriétés

IUPAC Name |

3-[(4-chlorophenoxy)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGDUTFBYUEICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2859585.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2859592.png)

![1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2859594.png)

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2859600.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)

![2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2859603.png)